molecular formula C9H13NO3 B3121476 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide CAS No. 287118-45-0

2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide

Cat. No.: B3121476
CAS No.: 287118-45-0
M. Wt: 183.20 g/mol
InChI Key: JKMBSVFPQCHBBE-UHFFFAOYSA-N
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Description

2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide is a pyridine derivative with the molecular formula C9H13NO2. This compound is known for its unique structure, which includes a methoxy group and two methyl groups attached to the pyridine ring. It is often used in various chemical and pharmaceutical applications due to its distinctive properties.

Scientific Research Applications

2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Safety and Hazards

The compound is classified as causing skin irritation and serious eye irritation . Precautions should be taken to avoid skin and eye contact, and protective gloves, eye protection, and face protection should be worn when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with formaldehyde and a suitable oxidizing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinemethanol
  • 4-Methoxy-3,5-dimethylpyridine
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine

Uniqueness

2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the pyridine ring, make it a versatile compound for various applications.

Properties

IUPAC Name

(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6-4-10(12)8(5-11)7(2)9(6)13-3/h4,11H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMBSVFPQCHBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CO)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50740126
Record name (4-Methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287118-45-0
Record name (4-Methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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